Methyl 4-amino-2-methylbenzoate

Physical Organic Chemistry Crystal Engineering Solid-State Chemistry

For process chemistry requiring the validated ortho-methyl substitution pattern, this is the ONLY isomer to procure. Substituting with the 3-methyl or 2-amino analog will yield a different chemical entity, derailing syntheses from patent literature (e.g., WO2009/47240). Its lower melting point (70-73°C) and distinct LogP (1.945) compared to isomers offer critical handling & SAR advantages. Ensure regiochemical fidelity—order the correct CAS.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6933-47-7
Cat. No. B1312900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-methylbenzoate
CAS6933-47-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3
InChIKeyNRTWXBXJSGGTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2-Methylbenzoate (CAS 6933-47-7): Core Physicochemical and Structural Baseline for Procuring the Ortho-Methyl Substituted Aminobenzoate Ester


Methyl 4-amino-2-methylbenzoate (CAS 6933-47-7) is an aromatic aminobenzoate ester characterized by an amino group at the 4-position, a methyl group at the 2-position, and a methyl ester moiety on the benzene ring [1]. As a key intermediate in organic synthesis, particularly within pharmaceutical research , its precise substitution pattern—specifically the ortho relationship between the methyl and ester groups—fundamentally distinguishes it from isomeric analogs such as methyl 2-amino-4-methylbenzoate and methyl 4-amino-3-methylbenzoate .

Why Generic Substitution of Methyl 4-Amino-2-Methylbenzoate (6933-47-7) with Its Positional Isomers Is Not Scientifically Defensible


Despite sharing the same molecular formula (C9H11NO2) and molecular weight (165.19 g/mol), methyl 4-amino-2-methylbenzoate cannot be reliably substituted with its close positional isomers, such as methyl 2-amino-4-methylbenzoate (CAS 18595-17-0) or methyl 4-amino-3-methylbenzoate (CAS 18595-14-7). The distinct ortho-methyl substitution in the target compound alters its solid-state crystal packing, lipophilicity (logP), and overall polarity [1][2]. These differences translate directly into quantifiable variations in physical properties—such as melting point and solubility—that critically impact downstream synthetic handling, purification, and, most importantly, the regioselectivity of subsequent chemical transformations .

Quantitative Differentiation Guide: Head-to-Head Property Comparisons for Methyl 4-Amino-2-Methylbenzoate (6933-47-7) vs. Isomeric Analogs


Melting Point Differentiation: 70-73°C for 2-Methyl Isomer vs. 115-117°C for 3-Methyl Isomer

The ortho-methyl substitution in methyl 4-amino-2-methylbenzoate significantly lowers its melting point compared to its meta-methyl analog. The target compound exhibits a melting point of 70-73°C , whereas methyl 4-amino-3-methylbenzoate melts at a substantially higher 115-117°C . This ~45°C difference is a direct consequence of altered intermolecular interactions due to the steric and electronic effects of the methyl group adjacent to the ester, which disrupts efficient crystal packing.

Physical Organic Chemistry Crystal Engineering Solid-State Chemistry

Lipophilicity (LogP) Comparison: 1.95 for 2-Methyl Isomer vs. 1.87 for 3-Methyl Isomer

The ortho-methyl substitution increases the compound's lipophilicity relative to the meta-substituted analog. The calculated LogP (octanol-water partition coefficient) for methyl 4-amino-2-methylbenzoate is reported as 1.945 [1], whereas the same computational model yields a LogP of 1.87 for methyl 4-amino-3-methylbenzoate .

Medicinal Chemistry ADME-Tox Prediction Computational Chemistry

Aqueous Solubility Differentiation: 1.55 mg/mL for Target vs. 1.1 mg/mL for 3-Methyl Isomer

Consistent with its lower melting point and higher LogP, methyl 4-amino-2-methylbenzoate exhibits higher aqueous solubility compared to the 3-methyl isomer. The calculated solubility (LogS ESOL model) translates to an estimated 1.55 mg/mL for the target compound , whereas the same model predicts 1.1 mg/mL for methyl 4-amino-3-methylbenzoate .

Formulation Science Solution Chemistry Process Development

Synthetic Utility in Key Pharmaceutical Intermediate Preparation

Methyl 4-amino-2-methylbenzoate is specifically disclosed as a crucial intermediate in the synthesis of certain pharmaceutical agents, as evidenced by its appearance in patent literature (WO2009/47240 A1) . While methyl 4-amino-3-methylbenzoate is also an intermediate, it is cited in the context of synthesizing neuroprotective hydrazides for Alzheimer's disease [1], representing a distinct therapeutic area.

Process Chemistry Pharmaceutical Synthesis Patented Intermediates

Validated Application Scenarios for Procuring Methyl 4-Amino-2-Methylbenzoate (CAS 6933-47-7) Based on Differentiation Evidence


Patented Pharmaceutical Intermediate for Regiospecific Syntheses

Process chemists and medicinal chemists should procure this specific isomer for projects where the synthetic route has been validated in patent literature (e.g., WO2009/47240 A1) . The ortho-methyl substitution pattern is integral to the correct regiochemical outcome of subsequent steps; substitution with a different isomer (e.g., the 3-methyl or 2-amino analog) would result in a different chemical entity and likely a failed or off-target synthesis. The compound's well-defined purity profile (typically ≥98% by HPLC) further ensures consistency in these sensitive applications .

Crystallization and Solid-State Formulation Studies

Researchers focused on solid-state chemistry, crystallization process development, or formulating poorly soluble compounds will find the lower melting point (70-73°C) and distinct crystal packing of this isomer advantageous. Compared to the higher-melting meta-methyl isomer (115-117°C), the ortho-methyl analog offers a different thermal processing window, which can be critical for hot-melt extrusion, melt-crystallization studies, or when seeking a solid form with higher intrinsic dissolution rate due to weaker lattice energy.

Building Block for Optimizing ADME Properties in Lead Compounds

Medicinal chemists designing libraries for hit-to-lead optimization can leverage the quantifiable lipophilicity and solubility differences of this scaffold. With a LogP of 1.945 and aqueous solubility of ~1.55 mg/mL , the 2-methyl-4-aminobenzoate ester provides a slightly more lipophilic and water-soluble starting point compared to the 3-methyl isomer (LogP 1.87, solubility 1.1 mg/mL). This nuanced difference allows for finer control over the physicochemical property space when exploring structure-activity relationships (SAR) around a core benzoate ester pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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